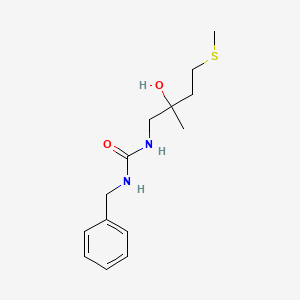

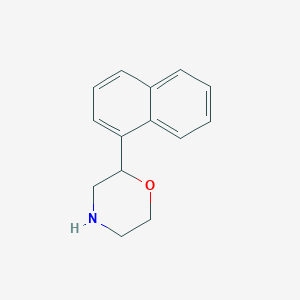

![molecular formula C23H19ClFN3OS B2697977 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime CAS No. 478041-82-6](/img/structure/B2697977.png)

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime” is a complex organic molecule. It contains several functional groups and rings, including an imidazo[2,1-b][1,3]benzothiazole ring, a chlorophenyl group, a carbaldehyde group, and a fluorobenzyl oxime group .

Synthesis Analysis

The synthesis of similar compounds involves a catalyst-free microwave-assisted procedure . This process provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The imidazo[2,1-b][1,3]benzothiazole ring is a fused ring system containing nitrogen and sulfur atoms . The chlorophenyl group is a phenyl ring substituted with a chlorine atom . The carbaldehyde group contains a carbonyl group, and the fluorobenzyl oxime group contains a fluorine atom, a benzyl group, and an oxime group .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The imidazo[2,1-b][1,3]benzothiazole ring, the chlorophenyl group, the carbaldehyde group, and the fluorobenzyl oxime group could all potentially participate in chemical reactions .科学的研究の応用

Catalytic Activity in Organic Synthesis

Research on oxo-rhenium(V) complexes containing heterocyclic ligands, similar to the structure of the compound , has demonstrated their catalytic activity in the reduction of aldehydes to primary alcohols with good chemoselectivity and yields. This indicates potential applications of such compounds in organic synthesis, particularly in the development of catalytic systems for selective reduction processes (Bernando et al., 2015).

Antimicrobial Activity

Studies have also shown that benzimidazole, benzoxazole, and benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. This suggests that compounds with these heterocyclic structures, including the one mentioned, could be explored for their potential antimicrobial properties (Padalkar et al., 2014).

Nucleophilic Aroylation

The nucleophilic aroylation of fluorobenzenes catalyzed by N-heterocyclic carbenes (NHCs) to synthesize polysubstituted benzophenones demonstrates the utility of heterocyclic compounds in facilitating complex chemical transformations. This research area might provide insights into the chemical behavior and synthetic applications of the compound (Suzuki et al., 2008).

Agricultural Applications

In agriculture, the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides like carbendazim and tebuconazole highlights the potential for using complex chemical compounds in enhancing the delivery and efficacy of agricultural chemicals. Such technology could be adapted for compounds with similar properties to improve plant disease management strategies (Campos et al., 2015).

Photophysical and Optical Properties

The synthesis and study of dihydrofluoreno[2,3-d:6,7-d′]diimidazole derivatives and their optical properties show the potential for heterocyclic compounds in developing materials with specific photophysical characteristics. This research could guide the investigation into the optical properties of related compounds, including their fluorescence-emitting abilities (Chen et al., 2012).

将来の方向性

特性

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-N-[(3-fluorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClFN3OS/c24-17-10-8-16(9-11-17)22-20(13-26-29-14-15-4-3-5-18(25)12-15)28-19-6-1-2-7-21(19)30-23(28)27-22/h3-5,8-13H,1-2,6-7,14H2/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRDSKFSTDBEMA-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOCC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OCC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

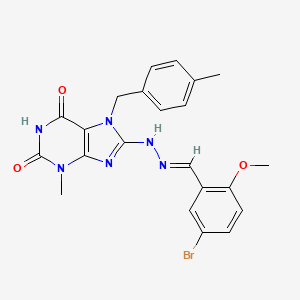

![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2697901.png)

![Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2697904.png)

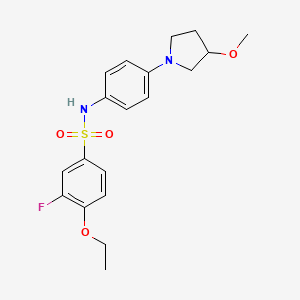

![3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2697905.png)

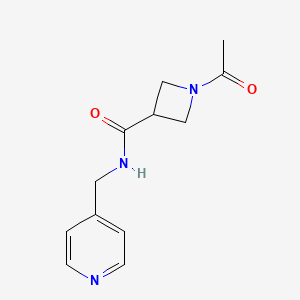

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2697910.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2697912.png)

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B2697913.png)

![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)

![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)